molecular formula C10H16O4 B8710440 D-(+)-Camphoric acid

D-(+)-Camphoric acid

Cat. No. B8710440
M. Wt: 200.23 g/mol
InChI Key: LSPHULWDVZXLIL-TYICEKJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-(+)-Camphoric acid is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-(+)-Camphoric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-(+)-Camphoric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

D-(+)-Camphoric acid

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(1R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6?,10-/m0/s1

InChI Key

LSPHULWDVZXLIL-TYICEKJOSA-N

Isomeric SMILES

C[C@]1(CCC(C1(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 150 mg of dimethyl fumarate and 225 mg of (+)-camphoric acid were dissolved in 3 ml of ethyl acetate with stirring and gentle heating. The clear solution was cooled to room temperature, and 9 ml of heptane were added. The unstirred solution was allowed to stand for 24 hours. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated by vacuum filtration, and dried to yield the dimethyl fumarate: (+)-camphoric acid (1:16, by NMR) cocrystal form 1 (112 mg).
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Synthesis routes and methods II

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 36 mg of dimethyl fumarate and 200 mg of (+)-camphoric acid were combined in an agate jar with a 4 ml capacity. One drop of 1:3 (v:v) ethyl acetate:heptane was added along with two agate grinding balls. The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated to yield the dimethyl fumarate: (+)-camphoric acid (1:4, by NMR) cocrystal. The measured melting points were 103±1° C. for dimethyl fumarate, 185±2° C. for (+)-camphoric acid, and 88±2° C. for the cocrystal.
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